![molecular formula C26H17BrN6O4S B2556566 N-[4-({3-[(4-bromophenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazolin-5-yl}amino)phenyl]furan-2-carboxamide CAS No. 899348-70-0](/img/structure/B2556566.png)
N-[4-({3-[(4-bromophenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazolin-5-yl}amino)phenyl]furan-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Selective Adenosine Receptor Subtype Affinity
One area of research involves derivatives of the triazoloquinazoline adenosine antagonist, CGS15943, which have been found to exhibit high affinity for human A3 adenosine receptors. This selectivity is crucial for the development of targeted therapies for diseases where adenosine plays a role, such as inflammatory and cardiovascular diseases. The ability to modulate adenosine receptors selectively offers potential therapeutic benefits, emphasizing the importance of such compounds in medicinal chemistry and pharmacology (Kim, Ji, & Jacobson, 1996).
Antimicrobial Activity
Another significant application is in the development of antimicrobial agents. Compounds synthesized via base-mediated click azide reactions, including triazole-4-carboxamides and triazoloquinazoline-3-carboxamides, have shown moderate to good activities against primary pathogens, including both Gram-positive and Gram-negative bacteria, as well as pathogenic yeasts. This demonstrates their potential as antimicrobial agents, contributing to the ongoing search for new treatments against resistant microbial strains (Pokhodylo, Manko, Finiuk, Klyuchivska, Matiychuk, Obushak, & Stoika, 2021).
Structural and Vibrational Property Studies
Research has also extended into the synthesis and structural analysis of triazoloquinazoline derivatives. Studies involving crystal structure, vibrational properties, and density functional theory (DFT) offer insights into the molecular configuration and stability of such compounds. Understanding these properties is fundamental for the design of molecules with desired biological activities, illustrating the compound's relevance in material science and molecular engineering (Sun, Deng, Hu, Liao, Liao, Chai, & Zhao, 2021).
Antiviral Activity
Derivatives have been investigated for their antiviral activities, particularly against avian influenza virus (H5N1). The exploration of heterocyclic compounds based on modifications, including the introduction of bromophenyl and furanone units, has revealed promising antiviral potentials. This underscores the chemical compound's application in the development of new antiviral drugs, contributing to the global effort in combating viral infections (Flefel, Abdel-Mageid, Tantawy, Ali, & Amr, 2012).
Zukünftige Richtungen
The future directions for research on this compound could involve further exploration of its biological activities and potential applications in drug development. Compounds with similar structures have shown promise in various areas of pharmacology , suggesting potential avenues for future research.
Eigenschaften
IUPAC Name |
N-[4-[[3-(4-bromophenyl)sulfonyltriazolo[1,5-a]quinazolin-5-yl]amino]phenyl]furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H17BrN6O4S/c27-16-7-13-19(14-8-16)38(35,36)26-24-30-23(20-4-1-2-5-21(20)33(24)32-31-26)28-17-9-11-18(12-10-17)29-25(34)22-6-3-15-37-22/h1-15H,(H,28,30)(H,29,34) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFRMTBQHOVJFTN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NC3=C(N=NN23)S(=O)(=O)C4=CC=C(C=C4)Br)NC5=CC=C(C=C5)NC(=O)C6=CC=CO6 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H17BrN6O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
589.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


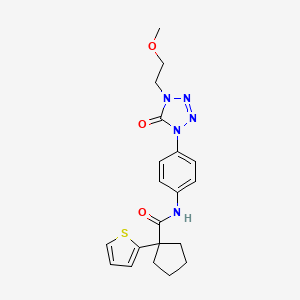
![methyl 4-(2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)acetamido)benzoate](/img/structure/B2556485.png)
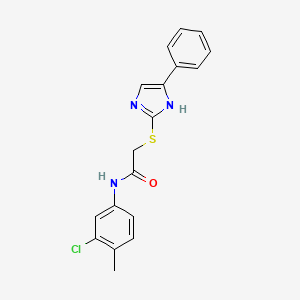
![3-{[(3,4-Dichlorophenyl)carbamoyl]amino}benzoic acid](/img/structure/B2556490.png)
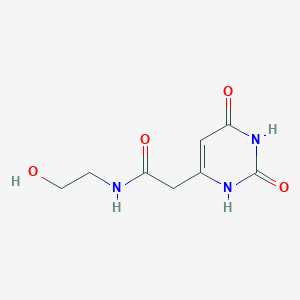
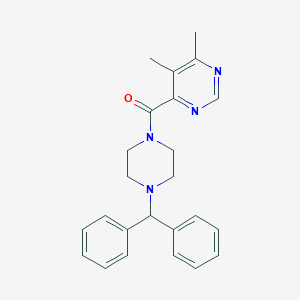
![N-(2-(benzo[b]thiophen-3-yl)-2-(dimethylamino)ethyl)-3,5-dimethylisoxazole-4-carboxamide](/img/structure/B2556494.png)
![Tert-butyl N-[3-(aminomethyl)-1-adamantyl]carbamate](/img/structure/B2556496.png)
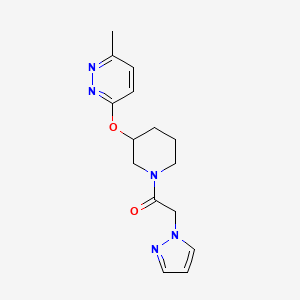

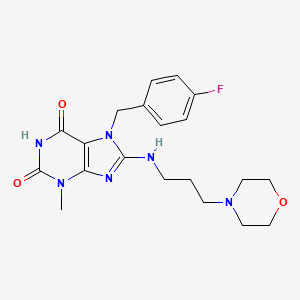
![3-[(3-chlorophenyl)sulfonyl]-6-fluoro-7-[4-(4-fluorophenyl)piperazin-1-yl]-1-methylquinolin-4(1H)-one](/img/structure/B2556503.png)
![N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-5-nitrofuran-2-carboxamide](/img/structure/B2556504.png)